5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride

Description

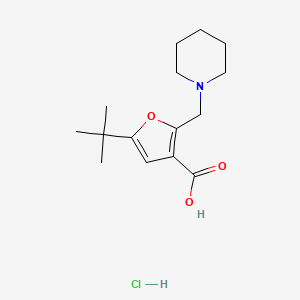

Chemical Structure and Properties 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is a synthetic small molecule featuring a furan ring substituted with a tert-butyl group at position 5, a piperidine-linked methyl group at position 2, and a carboxylic acid at position 3, forming a hydrochloride salt. Its molecular formula is C15H23NO3·HCl, with an approximate molecular weight of 301.46 g/mol. The hydrochloride salt improves aqueous solubility, a common strategy for enhancing bioavailability in drug development .

Such compounds are often explored as intermediates in pharmaceuticals or protease inhibitors, though specific therapeutic applications for this compound remain uncharacterized in the reviewed literature.

Properties

IUPAC Name |

5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16;/h9H,4-8,10H2,1-3H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRRHYKSRYIONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(O1)CN2CCCCC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-03-3 | |

| Record name | 3-Furancarboxylic acid, 5-(1,1-dimethylethyl)-2-(1-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.

Introduction of the piperidine ring: This step often involves the use of piperidine and appropriate protecting groups to ensure selective reactions.

Attachment of the tert-butyl group: This can be done using tert-butyl halides under basic conditions.

Formation of the carboxylic acid: This step may involve oxidation reactions.

Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Furanones, carboxylic acids, or ketones.

Reduction: Alcohols, aldehydes, or hydrocarbons.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Proteomics Research

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride is utilized in proteomics research, particularly in the study of protein interactions and modifications. Its ability to form stable complexes with proteins makes it a valuable tool for understanding protein structure and function .

Pharmaceutical Development

This compound has been explored for its potential in drug development, particularly as a modulator in various biological pathways. It has shown promise as a candidate for treating conditions related to autoimmune diseases due to its ability to interact with specific molecular targets .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex molecules. Its unique structural features allow for the development of derivatives that can be tailored for specific applications in medicinal chemistry .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Autoimmune Disease Treatment | Demonstrated efficacy in modulating immune responses through specific receptor interactions. |

| Study 2 | Protein Interaction Studies | Showed significant binding affinity with target proteins, enhancing understanding of their functional roles. |

| Study 3 | Drug Development | Identified as a lead compound for further pharmaceutical development due to favorable pharmacokinetic properties. |

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common interactions include binding to active sites or allosteric sites on proteins, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table compares 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride with related hydrochlorides and carboxylic acid derivatives, emphasizing structural motifs, physicochemical properties, and pharmacological relevance.

Key Observations:

Unlike Jatrorrhizine and Yohimbine (alkaloid derivatives), the target compound lacks aromatic fused-ring systems, which may reduce affinity for neurotransmitter receptors but improve metabolic stability.

Solubility and Bioavailability :

- Hydrochloride salts (e.g., Yohimbine, Amitriptyline) generally exhibit high water solubility, facilitating oral absorption . The target compound’s solubility profile is unreported but likely comparable due to its ionic nature.

Pharmacological Potential: While Jatrorrhizine and Yohimbine have well-defined activities (e.g., antidiabetic, adrenergic modulation), the target compound’s furan-carboxylic acid core resembles protease inhibitor scaffolds (e.g., SARS-CoV-2 3CLpro inhibitors like Saquinavir mesylate ).

Stability Considerations :

- Acid stability, critical for oral drugs, is demonstrated in Nicardipine Hydrochloride (a dihydropyridine derivative) under gastric conditions . The tert-butyl group in the target compound may confer similar resistance to acidic degradation.

Biological Activity

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride (CAS No. 435342-03-3) is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 265.36 g/mol. Its structure includes a furan ring, a piperidine moiety, and a tert-butyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate protein-protein interactions and influence cellular signaling pathways, although specific targets are still under investigation. The compound has shown potential as an inhibitor in various biological assays, particularly in studies related to proteomics and medicinal chemistry.

Antiviral Activity

Recent studies have evaluated the antiviral properties of derivatives similar to 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid against HIV-1. For instance, compounds derived from similar scaffolds were tested for their ability to inhibit HIV entry by targeting the gp120 protein. While some derivatives exhibited significant antiviral activity, the specific compound has not yet been extensively tested in this context .

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary data suggest that while some analogs show promising antiviral activity, they may also exhibit cytotoxic effects at higher concentrations. For example, certain compounds demonstrated cytotoxicity with CC50 values around 17.8 μM, indicating a need for careful evaluation in therapeutic contexts .

Applications in Medicinal Chemistry

5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid is being explored as a building block for drug development due to its structural complexity and potential bioactivity. It serves as a reagent in various synthetic pathways aimed at developing new therapeutic agents .

Case Studies

A comparative study highlighted the unique properties of this compound against other similar compounds lacking either the piperidine or tert-butyl groups. The presence of these groups appears to enhance its biological activity, making it a valuable candidate for further research .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | 5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid hydrochloride |

| CAS Number | 435342-03-3 |

| Molecular Formula | C15H23NO3 |

| Molecular Weight | 265.36 g/mol |

| Antiviral Activity | Under investigation |

| Cytotoxicity (CC50) | ~17.8 μM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid hydrochloride?

- Methodological Answer : A common approach involves coupling tert-butyl acrylate with piperidine derivatives under catalytic conditions, followed by hydrolysis to yield the carboxylic acid intermediate. Subsequent HCl treatment generates the hydrochloride salt. Reaction optimization should focus on temperature control (e.g., 0–5°C for acid-sensitive steps) and solvent selection (e.g., dichloromethane for improved solubility of intermediates). Post-synthetic purification via recrystallization in ethanol/water mixtures enhances purity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity using H and C NMR, focusing on the tert-butyl group (δ ~1.4 ppm) and piperidine protons (δ ~2.5–3.5 ppm).

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological assays).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] peak at expected m/z) .

Q. How should researchers address solubility challenges in aqueous buffers?

- Methodological Answer : Due to the compound’s hydrophobic tert-butyl and piperidine groups, use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based solubilizing agents. Pre-saturate buffers with the compound under sonication (30–60 min) to achieve homogeneity. Dynamic light scattering (DLS) can monitor aggregation in real-time .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The piperidine moiety’s configuration (e.g., axial vs. equatorial substituents) affects nucleophilic accessibility. Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and compare reaction kinetics. Computational modeling (DFT or MD simulations) can predict steric hindrance effects on transition states .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Assay Standardization : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled oxygen levels (5% CO) to mimic physiological conditions.

- Metabolic Profiling : Use LC-MS to identify degradation products that may contribute to off-target effects.

- Dose-Response Analysis : Perform IC studies in triplicate with statistical validation (p < 0.01) to ensure reproducibility .

Q. How can researchers mitigate instability due to hygroscopicity during storage?

- Methodological Answer : Store the compound in desiccated containers under argon or nitrogen atmosphere. Pre-dry solvents (e.g., molecular sieves for DMSO) before dissolution. Monitor water content via Karl Fischer titration periodically .

Q. What methodologies assess the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–12) at 40°C/75% RH. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm for furan absorbance) and quantify half-life using first-order kinetics. Compare with Arrhenius-derived predictions for shelf-life extrapolation .

Q. How do solid-state vs. solution-phase properties impact its reactivity in catalytic systems?

- Methodological Answer : Perform single-crystal X-ray diffraction (as in ) to analyze packing interactions (e.g., hydrogen bonding networks). Compare solution-phase reactivity (NMR reaction monitoring) with solid-state mechanochemical grinding experiments to identify polymorph-dependent pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.